molecular formula C14H14FN3OS B2842880 N-cyclopropyl-1-(4-fluoro-1,3-benzothiazol-2-yl)azetidine-3-carboxamide CAS No. 1334371-03-7

N-cyclopropyl-1-(4-fluoro-1,3-benzothiazol-2-yl)azetidine-3-carboxamide

Cat. No.: B2842880
CAS No.: 1334371-03-7
M. Wt: 291.34
InChI Key: UGRBPQWGLLOXGJ-UHFFFAOYSA-N
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Description

N-cyclopropyl-1-(4-fluoro-1,3-benzothiazol-2-yl)azetidine-3-carboxamide is a synthetic organic compound that features a unique combination of a cyclopropyl group, a fluorobenzo[d]thiazole moiety, and an azetidine-3-carboxamide structure

Scientific Research Applications

N-cyclopropyl-1-(4-fluoro-1,3-benzothiazol-2-yl)azetidine-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structure and biological activity.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes or receptors.

    Chemical Biology: It serves as a tool compound to probe biological pathways and mechanisms.

    Industrial Applications: The compound’s unique properties make it a candidate for use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of thiazole derivatives can vary widely depending on their specific structures and biological targets . For instance, some thiazole derivatives have been found to inhibit COX-1 and COX-2, which are key enzymes involved in inflammation .

Future Directions

Thiazole derivatives continue to be an active area of research due to their diverse biological activities . Future work may involve the design and synthesis of new thiazole derivatives with improved properties and activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-1-(4-fluoro-1,3-benzothiazol-2-yl)azetidine-3-carboxamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach involves the following steps:

    Formation of the Fluorobenzo[d]thiazole Moiety: This can be achieved through the reaction of 4-fluoroaniline with carbon disulfide and chloroacetyl chloride, followed by cyclization to form the thiazole ring.

    Synthesis of Azetidine-3-carboxamide: The azetidine ring can be synthesized through the reaction of an appropriate azetidine precursor with a carboxylic acid derivative.

    Coupling Reaction: The final step involves coupling the fluorobenzo[d]thiazole moiety with the azetidine-3-carboxamide under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like DIPEA (N,N-diisopropylethylamine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-1-(4-fluoro-1,3-benzothiazol-2-yl)azetidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzo[d]thiazole moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopropyl-1-(4-chlorobenzo[d]thiazol-2-yl)azetidine-3-carboxamide
  • N-cyclopropyl-1-(4-methylbenzo[d]thiazol-2-yl)azetidine-3-carboxamide
  • N-cyclopropyl-1-(4-nitrobenzo[d]thiazol-2-yl)azetidine-3-carboxamide

Uniqueness

N-cyclopropyl-1-(4-fluoro-1,3-benzothiazol-2-yl)azetidine-3-carboxamide is unique due to the presence of the fluorine atom, which can significantly influence the compound’s chemical and biological properties. Fluorine atoms can enhance metabolic stability, increase lipophilicity, and improve binding interactions with biological targets compared to other halogen or alkyl substituents.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-cyclopropyl-1-(4-fluoro-1,3-benzothiazol-2-yl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FN3OS/c15-10-2-1-3-11-12(10)17-14(20-11)18-6-8(7-18)13(19)16-9-4-5-9/h1-3,8-9H,4-7H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGRBPQWGLLOXGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2CN(C2)C3=NC4=C(C=CC=C4S3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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